3,3',5,5'-Tetrakis[(2-hydroxyphenyl)methyl][1,1'-biphenyl]-4,4'-diol
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Overview
Description
3,3’,5,5’-Tetrakis[(2-hydroxyphenyl)methyl][1,1’-biphenyl]-4,4’-diol is a complex organic compound characterized by its multiple hydroxyl groups and biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5,5’-Tetrakis[(2-hydroxyphenyl)methyl][1,1’-biphenyl]-4,4’-diol typically involves multi-step organic reactions. One common method includes the reaction of biphenyl derivatives with formaldehyde and phenol under acidic conditions. The reaction proceeds through electrophilic aromatic substitution, followed by condensation to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3’,5,5’-Tetrakis[(2-hydroxyphenyl)methyl][1,1’-biphenyl]-4,4’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nucleophile-substituted biphenyl derivatives.
Scientific Research Applications
3,3’,5,5’-Tetrakis[(2-hydroxyphenyl)methyl][1,1’-biphenyl]-4,4’-diol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an antioxidant and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of 3,3’,5,5’-Tetrakis[(2-hydroxyphenyl)methyl][1,1’-biphenyl]-4,4’-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in binding to active sites, modulating the activity of enzymes, and influencing cellular pathways. The compound’s biphenyl structure allows it to interact with hydrophobic regions of proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 3,3’,5,5’-Tetrakis(hydroxymethyl)biphenyl
- Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)
- [1,1′:4′,1″]Terphenyl-3,3″,5,5″-tetracarboxylic acid
Uniqueness
3,3’,5,5’-Tetrakis[(2-hydroxyphenyl)methyl][1,1’-biphenyl]-4,4’-diol stands out due to its specific arrangement of hydroxyl groups and biphenyl core, which confer unique chemical reactivity and biological activity
Properties
CAS No. |
184923-37-3 |
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Molecular Formula |
C40H34O6 |
Molecular Weight |
610.7 g/mol |
IUPAC Name |
4-[4-hydroxy-3,5-bis[(2-hydroxyphenyl)methyl]phenyl]-2,6-bis[(2-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C40H34O6/c41-35-13-5-1-9-25(35)17-31-21-29(22-32(39(31)45)18-26-10-2-6-14-36(26)42)30-23-33(19-27-11-3-7-15-37(27)43)40(46)34(24-30)20-28-12-4-8-16-38(28)44/h1-16,21-24,41-46H,17-20H2 |
InChI Key |
FNJVFYNSICKGLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC(=CC(=C2O)CC3=CC=CC=C3O)C4=CC(=C(C(=C4)CC5=CC=CC=C5O)O)CC6=CC=CC=C6O)O |
Origin of Product |
United States |
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